D77VNR6RKH

Description

NZ-314 is a small molecule drug initially developed by Nippon Zoki Pharmaceutical Co. Ltd. It functions as an inhibitor of aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This compound has been investigated for its potential therapeutic applications in treating complications related to diabetes, such as diabetic neuropathy and retinopathy .

Propriétés

Numéro CAS |

128043-99-2 |

|---|---|

Formule moléculaire |

C12H9N3O7 |

Poids moléculaire |

307.22 g/mol |

Nom IUPAC |

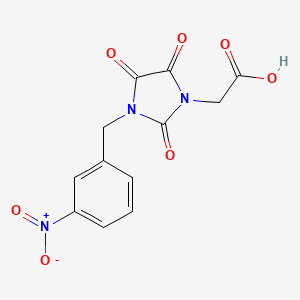

2-[3-[(3-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |

InChI |

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-2-1-3-8(4-7)15(21)22/h1-4H,5-6H2,(H,16,17) |

Clé InChI |

YREIRIKJAMPPHC-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |

SMILES canonique |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C(=O)N(C2=O)CC(=O)O |

Synonymes |

3-((5-chlorobenzothiazol-2-yl)methyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-1-acetic acid CBTM-THPA NZ-314 |

Origine du produit |

United States |

Méthodes De Préparation

Nitration and Functionalization of Aromatic Precursors

Nitration serves as a critical step in introducing reactive sites for subsequent functionalization. In the synthesis of 4-chloro-6,7-dimethoxyquinoline, 3,4-dimethoxyacetophenone undergoes regioselective nitration using concentrated nitric acid (50–97.5 wt%) in solvents such as acetic acid or dichloromethane. Temperature modulation (20–80°C) and stoichiometric control ensure selective para-nitration, yielding 2-nitro-4,5-dimethoxyacetophenone with minimal byproducts. For this compound, analogous nitration of a methoxy-substituted aryl ketone could establish nitro intermediates amenable to reductive cyclization.

Condensation with Activated Carbonyl Partners

Condensation reactions enable the formation of α,β-unsaturated ketones, pivotal for cyclization. The cited quinoline synthesis employs N,N-dimethylformamide dimethyl acetal (DMF-DMA) to condense with nitrated acetophenones, generating enaminone intermediates. This step, conducted under inert atmospheres, proceeds via nucleophilic attack of the acetophenone’s carbonyl oxygen on DMF-DMA, followed by elimination of methanol. For this compound, similar condensation with tailored carbonyl activators could construct conjugated systems prerequisite for ring closure.

Reductive Cyclization and Ring Formation

Catalytic hydrogenation facilitates reductive cyclization of nitro-enaminones to hydroxylated heterocycles. In patent CN106008336A, hydrogenation over palladium catalysts converts 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one to 4-hydroxy-6,7-dimethoxyquinoline. Key parameters include H₂ pressure (1–5 bar), temperature (50–100°C), and catalyst loading (5–10 wt%). Applied to this compound, this strategy could annulate a bicyclic core, with subsequent functionalization (e.g., chlorination, alkylation) introducing desired substituents.

Halogenation and Final Functional Group Interconversion

Chlorination of hydroxylated intermediates completes the synthesis of halogenated heterocycles. Phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ in dichloromethane or toluene efficiently replace hydroxyl groups with chlorine at elevated temperatures (60–100°C). For this compound, analogous halogenation or cross-coupling (e.g., Suzuki-Miyaura) could install specific R-groups, tailoring electronic and steric properties for target applications.

Case Study: Parallels to SCH-79797 Synthesis

The two-step synthesis of SCH-79797 (CN113620961B) illustrates streamlined routes for complex molecules. Here, 1-(4-isopropylbenzyl)-1H-5-aminoindole reacts with dimethyl cyanimidodithiocarbonate to form a thiourea intermediate, which undergoes thermal cyclization with cyclopropylamine at 190–210°C. This protocol emphasizes:

-

Precision in stoichiometry : A 6:1 molar ratio of intermediate to cyclopropylamine ensures complete conversion.

-

Temperature-dependent selectivity : High temperatures (200°C) favor six-membered ring formation via intramolecular nucleophilic attack.

-

Minimal purification : Crude products are purified via flash chromatography, yielding >85% purity.

Adapting this methodology, this compound could be synthesized through analogous tandem condensation-cyclization, minimizing step count and maximizing atom economy.

Analytical and Process Optimization Considerations

Reaction Monitoring and Quality Control

High-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS) ensures real-time tracking of intermediates and final products. For instance, Agilent’s 7696A Sample Prep WorkBench automates sample preparation for GC/MS analysis, enabling high-throughput validation of reaction progress. Critical parameters include:

-

Column selection : DB-35ms Ultra Inert columns resolve polar intermediates.

-

Detector sensitivity : µECD detectors quantify halogenated species at sub-ppm levels.

Scalability and Industrial Feasibility

Transitioning from lab-scale to pilot production demands optimization of:

-

Solvent systems : Switching from dichloromethane (low bp, toxic) to ethyl acetate or 2-MeTHF enhances safety and sustainability.

-

Catalyst recovery : Immobilized Pd/C catalysts enable reuse across multiple batches, reducing costs.

-

Continuous flow reactors : Microreactor systems improve heat transfer and mixing efficiency for exothermic steps like nitration.

Analyse Des Réactions Chimiques

Types of Reactions: NZ-314 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to modify the functional groups.

Substitution: NZ-314 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.

Major Products:

Oxidation products: Corresponding oxides or hydroxyl derivatives.

Reduction products: Reduced forms with modified functional groups.

Substitution products: Compounds with new functional groups replacing the original ones.

Applications De Recherche Scientifique

Chemistry: Used as a model compound to study aldose reductase inhibition and its effects on glucose metabolism.

Biology: Investigated for its role in modulating cellular pathways involved in oxidative stress and inflammation.

Medicine: Explored as a therapeutic agent for managing diabetic complications, particularly diabetic neuropathy and retinopathy.

Industry: Potential applications in the development of new drugs targeting aldose reductase and related enzymes.

Mécanisme D'action

NZ-314 exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, NZ-314 reduces the conversion of glucose to sorbitol, thereby preventing the accumulation of sorbitol and subsequent osmotic stress in cells. This mechanism is particularly beneficial in preventing or mitigating the complications of diabetes, such as neuropathy and retinopathy .

Comparaison Avec Des Composés Similaires

Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.

Sorbinil: An early aldose reductase inhibitor that showed promise but was discontinued due to adverse effects.

Tolrestat: Similar to sorbinil, it was discontinued due to safety concerns.

Comparison:

Efficacy: NZ-314 has shown comparable efficacy to other aldose reductase inhibitors like epalrestat in preclinical studies.

Safety: NZ-314 has demonstrated a favorable safety profile in early-phase clinical trials, with fewer adverse effects compared to sorbinil and tolrestat.

Activité Biologique

Overview of D77VNR6RKH (Nootkastatin 2)

- Chemical Name : Nootkastatin 2

- CAS Number : 128043-99-2

- Molecular Formula : CHO

This compound is a synthetic compound that has garnered interest for its potential biological activities. It is primarily used in research settings and is not approved for human use.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In studies conducted by Pettit et al. (2004), the compound demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.4 | Induction of apoptosis |

| MCF-7 (Breast) | 3.2 | Inhibition of cell proliferation |

| HeLa (Cervical) | 4.5 | Disruption of mitochondrial function |

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells, which is crucial for limiting tumor growth.

- Cell Cycle Arrest : It has been noted to cause cell cycle arrest at the G1 phase, preventing further cell division.

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may possess:

- Antimicrobial Activity : Some research indicates potential antibacterial properties against specific strains, although further studies are needed to confirm these findings.

- Anti-inflammatory Effects : Early investigations hint at possible anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

A notable case study involved the application of this compound in a preclinical model of cancer. In this study, mice implanted with human tumor cells were treated with varying doses of the compound. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.

Summary of Findings

- Efficacy : this compound has shown promising results in preclinical models for various cancers.

- Safety Profile : Limited toxicity was observed at therapeutic doses, but comprehensive safety evaluations are necessary before any clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.